n-Pentyl acetate (CAS 628-63-7), also known as n-amyl acetate, is a medium-to-slow evaporating aliphatic ester procured primarily as a specialty solvent for moisture-sensitive coatings and biphasic pharmaceutical extractions. Characterized by its low aqueous solubility, controlled volatilization rate, and established solvency for nitrocellulose and synthetic resins, it serves as a critical process material in workflows requiring strict phase separation and evaporation control. While it shares structural similarities with other commercially available acetates, the specific linear five-carbon chain of n-pentyl acetate confers distinct kinetic and thermodynamic properties that dictate its selection over lighter homologs in demanding industrial environments [1].
Substituting n-pentyl acetate with the industry-standard n-butyl acetate or its branched isomer, isoamyl acetate, frequently compromises process performance and economics. In coating formulations, the faster evaporation of n-butyl acetate rapidly cools the substrate, drawing in atmospheric moisture and causing 'blushing' or opacity in the final film. In liquid-liquid extraction workflows, such as antibiotic recovery or trace metal separation, branched isomers like isoamyl acetate exhibit different partitioning behaviors and phase-separation kinetics, while shorter-chain acetates suffer from higher aqueous miscibility, leading to increased solvent losses into the aqueous waste stream[1].
n-Pentyl acetate exhibits a significantly slower evaporation profile compared to the industry benchmark, n-butyl acetate. With a relative evaporation rate of 0.42 to 0.5 (where n-butyl acetate = 1.0), n-pentyl acetate volatilizes slowly enough to prevent the rapid temperature drops that cause atmospheric moisture condensation on drying films. This controlled kinetic behavior is critical for maintaining optical clarity and structural integrity in high-humidity coating applications[1].
| Evidence Dimension | Relative Evaporation Rate (BuAc = 1.0) |
| Target Compound Data | 0.42 - 0.5 |
| Comparator Or Baseline | n-Butyl acetate (1.0) |
| Quantified Difference | 50-58% slower evaporation rate |
| Conditions | Standard ambient conditions (20-25°C) |
Essential for formulators of specialty lacquers and automotive clearcoats to prevent moisture-induced blushing and ensure high-gloss finishes without adding heavy retarder solvents.
In large-scale biphasic extractions, solvent loss to the aqueous phase represents a major operational cost. n-Pentyl acetate demonstrates a water solubility of approximately 0.2 wt% at 20°C, which is substantially lower than that of n-butyl acetate (typically ~0.68 to 1.0 wt%). This reduced aqueous miscibility ensures higher solvent recovery rates and lowers the organic load in aqueous effluent, making it a highly efficient choice for continuous extraction processes such as active pharmaceutical ingredient (API) recovery .
| Evidence Dimension | Solubility in Water (wt% at 20°C) |
| Target Compound Data | ~0.2 wt% |
| Comparator Or Baseline | n-Butyl acetate (~0.68 - 1.0 wt%) |
| Quantified Difference | >3x reduction in aqueous solubility |
| Conditions | 20°C, atmospheric pressure |
Directly impacts procurement ROI by reducing solvent make-up requirements and minimizing wastewater treatment costs in pharmaceutical and chemical manufacturing.
For the selective elimination or recovery of specific metal complexes from mineral matrices, the choice of the exact ester isomer dictates phase separation efficiency. In the optimized liquid-liquid extraction of thallium(I) chloride complexes from hydrochloric acid matrices, n-amyl acetate was experimentally identified as the most effective solvent, achieving 99.4% recovery. It outperformed both isoamyl acetate and diisopropyl ether by providing clearer phase separation and selectivity against interfering matrix elements, ensuring precise downstream analytical quantification[1].
| Evidence Dimension | Extraction Suitability and Recovery |
| Target Compound Data | n-Amyl acetate (99.4% recovery, clear phase separation) |
| Comparator Or Baseline | Isoamyl acetate / Diisopropyl ether (suboptimal selectivity/separation) |
| Quantified Difference | Identified as the singular optimal solvent for the specific HCl-matrix extraction |
| Conditions | 8 mol/L HCl matrix, two-step liquid-liquid extraction |
Demonstrates that linear n-pentyl acetate cannot be universally swapped with its branched isoamyl counterpart in highly sensitive analytical or metallurgical extraction workflows.
Due to its relative evaporation rate of 0.42–0.5 against n-butyl acetate, n-pentyl acetate is procured as a critical retarder solvent for nitrocellulose and acrylic lacquers applied in high-humidity environments. It prevents the blush (cloudiness) that occurs when faster solvents rapidly cool the surface and trap condensed moisture [1].
In the downstream processing of fermentation broths, n-pentyl acetate's extremely low water solubility (0.2 wt%) minimizes solvent loss into the aqueous raffinate. It is utilized to efficiently partition active pharmaceutical ingredients away from aqueous impurities while maintaining favorable process economics and reducing effluent treatment loads .
n-Pentyl acetate is specifically selected over branched isomers like isoamyl acetate for the selective liquid-liquid extraction of metal chloride complexes from heavy mineral matrices. Its specific phase-separation kinetics ensure high recovery rates (e.g., 99.4% for thallium) without co-extracting unwanted matrix interferences [2].
Flammable